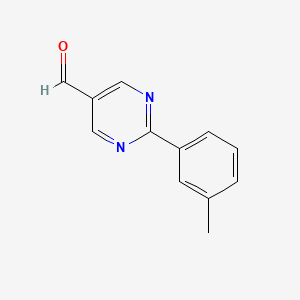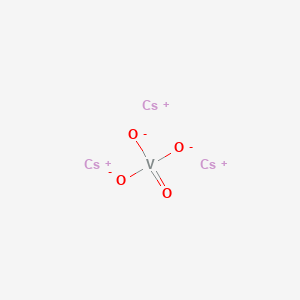
Cesium orthovanadate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium orthovanadate is a chemical compound with the molecular formula Cs3VO4. It consists of three cesium atoms and a vanadium atom coordinated with four oxygen atoms. This compound is part of the larger family of vanadium oxides, which are known for their diverse oxidation states and significant roles in various chemical and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tricesium;trioxido(oxo)vanadium typically involves the reaction of cesium carbonate (Cs2CO3) with vanadium pentoxide (V2O5) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ 3Cs_2CO_3 + V_2O_5 + H_2O \rightarrow 2Cs_3VO_4 + 3CO_2 ]
Industrial Production Methods: In industrial settings, the production of tricesium;trioxido(oxo)vanadium may involve more sophisticated techniques such as microwave-assisted synthesis or hydrothermal methods. These methods offer better control over particle size and purity, which are crucial for the compound’s applications in various fields .
Análisis De Reacciones Químicas
Types of Reactions: Cesium orthovanadate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like hydrogen or carbon monoxide.
Substitution: The oxygen atoms in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen (H2) and carbon monoxide (CO) are frequently used.
Substitution: Ligands like chloride (Cl-) or sulfate (SO4^2-) can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Higher oxidation states of vanadium oxides.
Reduction: Lower oxidation states of vanadium oxides.
Substitution: Various vanadium complexes with different ligands
Aplicaciones Científicas De Investigación
Cesium orthovanadate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tricesium;trioxido(oxo)vanadium involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit protein tyrosine phosphatases (PTPs), which play a role in regulating insulin receptor activation and signaling. This inhibition enhances insulin sensitivity, making it a potential therapeutic agent for diabetes . In industrial applications, the compound’s ability to undergo redox reactions makes it an effective catalyst for various chemical processes .
Comparación Con Compuestos Similares
Vanadium Pentoxide (V2O5): A common vanadium oxide with applications in catalysis and materials science.
Vanadium Dioxide (VO2): Known for its metal-insulator transition properties, used in smart windows and sensors.
Vanadium Sesquioxide (V2O3): Exhibits unique electronic properties, used in electronic devices
Uniqueness: Cesium orthovanadate is unique due to its specific coordination with cesium atoms, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various reactions and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
Cs3VO4 Cs3O4V |
|---|---|
Peso molecular |
513.655 g/mol |
Nombre IUPAC |
tricesium;trioxido(oxo)vanadium |
InChI |
InChI=1S/3Cs.4O.V/q3*+1;;3*-1; |
Clave InChI |
CZUUFJSJUCXOQF-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
SMILES canónico |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


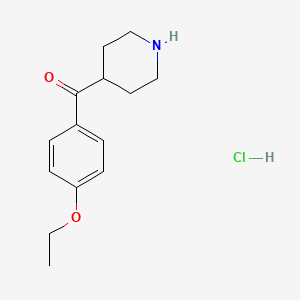
-](/img/structure/B1644222.png)
![[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/structure/B1644223.png)
![[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644227.png)
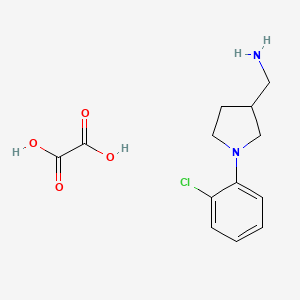
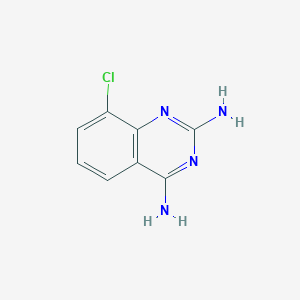
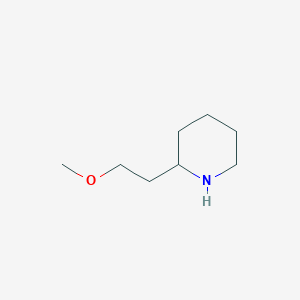
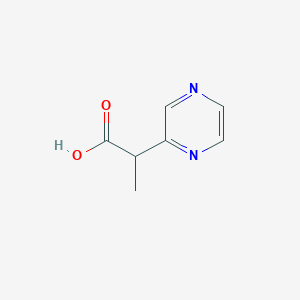
![1-((3-hydroxy-6-methylpyridin-2-yl)methyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B1644251.png)
![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)
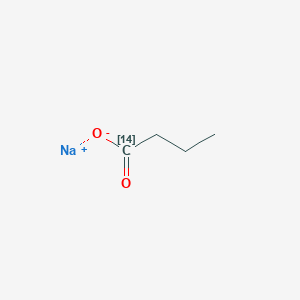
![[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B1644264.png)
![(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid](/img/structure/B1644268.png)
